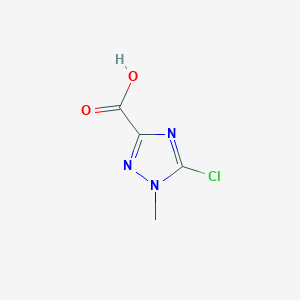

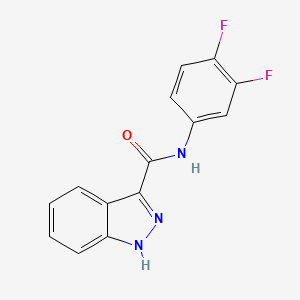

![molecular formula C6H9NO2 B2682887 6-Oxa-1-azaspiro[3.4]octan-2-one CAS No. 1341785-91-8](/img/structure/B2682887.png)

6-Oxa-1-azaspiro[3.4]octan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Oxa-1-azaspiro[3.4]octan-2-one, also known as 1-Oxa-6-azaspiro[3.4]octane, is a chemical compound with the molecular weight of 113.16 . It is used as a pharmaceutical intermediate in synthetic chemistry .

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Molecular Structure Analysis

The molecular structure of 6-Oxa-1-azaspiro[3.4]octan-2-one can be represented by the InChI code: 1S/C6H11NO/c1-3-7-5-6(1)2-4-8-6/h7H,1-5H2 .Chemical Reactions Analysis

6-Oxa-2-azaspiro[3.4]octane is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit epidermal growth factor receptor (EGFR) inhibitory activities .Physical And Chemical Properties Analysis

6-Oxa-1-azaspiro[3.4]octan-2-one is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Synthesis of Novel Spirocycles for Drug Discovery

A study by Li, Rogers-Evans, and Carreira (2013) highlighted the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, including 6-Oxa-1-azaspiro[3.4]octan-2-one. These spirocycles were designed as multifunctional and structurally diverse modules for drug discovery, incorporating robust and step-economic routes in their synthesis, including enantioselective approaches (Li, Rogers-Evans, & Carreira, 2013).

Cycloaddition for Structurally Unique Derivatives

Chiaroni et al. (2000) reported the creation of two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives from a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones. These compounds demonstrate unique structural conformations, contributing to the diversity of spirocyclic compounds in scientific research (Chiaroni et al., 2000).

Structural Analysis of 1-Oxaspiro Derivatives

Montalvo-González and Ariza-Castolo (2012) conducted a structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives. This study utilized NMR spectroscopy to determine the relative configuration and preferred conformations, reflecting the steric and electronic effects of substituents on these spirocyclic compounds (Montalvo-González & Ariza-Castolo, 2012).

Electrophilic Amination Using Spirocycles

Andreae and Schmitz (1992) explored the electrophilic amination of C-H-acidic compounds using 1-oxa-2-azaspiro[2.5]octane. Their study delves into the reactions of this spirocycle with various acidic compounds, leading to a range of novel chemical structures and demonstrating the versatility of spirocyclic compounds in synthetic chemistry (Andreae & Schmitz, 1992).

Synthesis and Antitumor Activity

Yang et al. (2019) reported on the design and synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, including studies on their anticancer activity. This research demonstrates the potential biomedical applications of spirocyclic compounds in developing new therapeutic agents (Yang et al., 2019).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or in contact with skin . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling . It is advised not to eat, drink, or smoke when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn .

Propriétés

IUPAC Name |

(4R)-7-oxa-1-azaspiro[3.4]octan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-3-6(7-5)1-2-9-4-6/h1-4H2,(H,7,8)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUVRCRIPLVQRR-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC12CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@]12CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxa-1-azaspiro[3.4]octan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

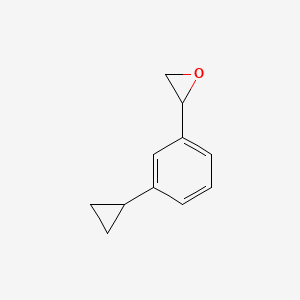

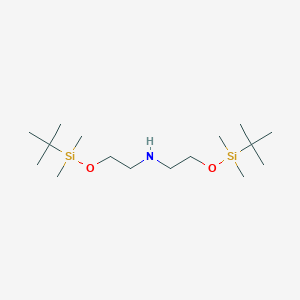

![7-[(3-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2682805.png)

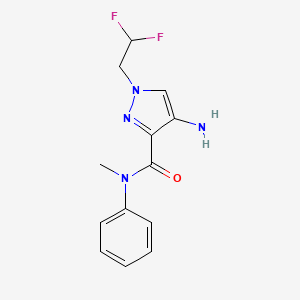

![4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2682806.png)

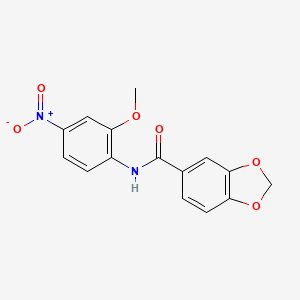

![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2682807.png)

![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2682810.png)

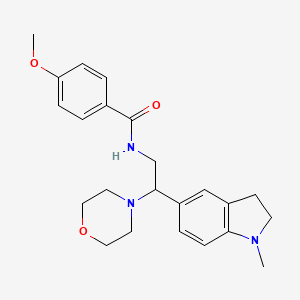

![2-[[1-(4-Tert-butylbenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2682812.png)

![6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2682814.png)

![2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2682817.png)